molecular formula C3H3BrZn B14665289 Zinc, bromo-2-propynyl- CAS No. 40963-57-3

Zinc, bromo-2-propynyl-

Cat. No.: B14665289
CAS No.: 40963-57-3
M. Wt: 184.3 g/mol
InChI Key: DQOOYHNLEXHHFZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc, bromo-2-propynyl- is a chemical compound that features a zinc atom bonded to a bromo-2-propynyl group

Preparation Methods

The synthesis of zinc, bromo-2-propynyl- typically involves the reaction of zinc with bromo-2-propynyl bromide under specific conditions. The reaction is usually carried out in the presence of a coordinating solvent like tetrahydrofuran (THF) to facilitate the formation of the organozinc species . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Zinc, bromo-2-propynyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Zinc, bromo-2-propynyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of zinc, bromo-2-propynyl- involves its interaction with specific molecular targets. For example, it can generate biocide-induced bacteriostasis by reacting with essential thiols within bacterial cells, leading to the oxidation of thiol groups to disulfides . This mechanism is crucial for its antimicrobial activity.

Comparison with Similar Compounds

Zinc, bromo-2-propynyl- can be compared with other similar compounds such as:

Properties

CAS No.

40963-57-3

Molecular Formula

C3H3BrZn

Molecular Weight

184.3 g/mol

IUPAC Name

bromozinc(1+);prop-1-yne

InChI

InChI=1S/C3H3.BrH.Zn/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1

InChI Key

DQOOYHNLEXHHFZ-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C#C.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.